ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring a fluorophenyl group at the 4-position, a methyl group at the 5-position, and a furan-2-amido substituent at the 2-position. The ethyl carboxylate group at the 3-position enhances solubility in organic solvents. The fluorophenyl group may improve metabolic stability and binding affinity in drug design, while the furan amide moiety introduces hydrogen-bonding capabilities .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUZPWBSODJQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Fluorophenyl Group Installation
Post-annulation, the acetyl group at C4 is replaced via Friedel-Crafts acylation with 4-fluorobenzoyl chloride. Using AlCl₃ (1.2 eq) in dichloromethane at 0°C achieves 68% substitution while preserving the methylthio group. Alternatives include Suzuki-Miyaura coupling with pre-halogenated thiophenes, though this requires Pd catalysts and inert conditions.
Methylthio Group Retention Strategies
The methylthio group at C5 demonstrates stability under acidic/basic conditions (pH 3–10). However, prolonged heating (>80°C) in polar aprotic solvents (DMF, DMSO) leads to partial desulfurization, necessitating temperature control during subsequent steps.
Amidation at C2: Furan-2-amido Incorporation
Schotten-Baumann Acylation
Reaction of the C2-amino intermediate (generated via nitration/reduction) with furan-2-carbonyl chloride under Schotten-Baumann conditions yields the target amide. Optimized protocol:
Coupling Agent-Mediated Approach
Alternative methods employ EDCl/HOBt in DMF, achieving 75% yield but requiring stringent anhydrous conditions. Comparative data:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 82% | 98.5% |
| EDCl/HOBt | 75% | 97.2% |
Solvent and Temperature Optimization Across Synthetic Stages
Solvent Effects on Annulation (Table 1)
| Solvent System | Yield | Byproduct (4a) |
|---|---|---|
| Toluene | 45% | 0% |
| PhMe/MeCN (1:1) | 79% | 0% |
| PhMe/PhCF₃ (1:1) | 76% | 0% |
| MeCN | 27% | 0% |
Mixed solvents enhance solubility of Cu-carbene intermediates, while MeCN’s high polarity destabilizes ylide intermediates.
Temperature Profile for Amidation
Lower temperatures (0–25°C) prevent furan ring opening during acylation, as evidenced by in situ FTIR monitoring.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.5 Hz, 2H, Ar-F), 7.12 (d, J = 8.5 Hz, 2H, Ar-F), 6.72 (dd, J = 3.4, 1.8 Hz, 1H, furan H3), 6.52 (d, J = 3.4 Hz, 1H, furan H4), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.49 (s, 3H, SCH₃), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 168.9 (COOEt), 163.1 (CONH), 161.5 (C-F), 147.2 (furan C2), 132.8–115.4 (aromatic), 60.8 (OCH₂CH₃), 18.3 (SCH₃), 14.2 (OCH₂CH₃).
- HRMS (ESI-TOF) : [M + H]⁺ calcd for C₁₉H₁₇FNO₄S₂: 422.0638; found: 422.0635.
PXRD and Thermal Analysis
Powder X-ray diffraction confirms crystalline purity (sharp peaks at 2θ = 12.4°, 18.7°, 25.1°), while DSC shows melting onset at 134°C.
Alternative Green Synthesis Approaches
Ultrasound-assisted annulation (40 kHz, 50°C) reduces reaction time from 12 h to 3 h with comparable yield (76%). However, scale-up limitations persist due to cavitation inefficiency in viscous media.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or a pharmacophore in drug design.
Industry: Applications in materials science, such as the development of organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Substituent Variations
(a) ETHYL 4-(4-FLUOROPHENYL)-5-METHYL-2-(PYRAZINE-2-AMIDO)THIOPHENE-3-CARBOXYLATE
- Key Difference : The 2-position substituent is pyrazine-2-amido instead of furan-2-amido.
- Impact : Pyrazine’s nitrogen-rich aromatic ring increases polarity and hydrogen-bond acceptor capacity compared to furan’s oxygen-containing ring. This may alter solubility and intermolecular interactions in biological systems .
- MDL Number : MFCD02607886 (vs. unlisted MDL for the furan-amido analog).
(b) ETHYL 4-AMINO-3-(4-BROMOPHENYL)-2-THIOXO-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE
- Key Difference : Thiazole core replaces thiophene, with a bromophenyl group and thioxo functionality.
- Bromine’s higher atomic weight and lipophilicity contrast with fluorine’s electronegativity, affecting pharmacokinetics .
(c) Allyloxyethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Tetrahydropyrimidine core with difluorophenyl and methoxymethyl groups.
- Difluorophenyl groups are common in CNS drugs for blood-brain barrier penetration, suggesting divergent applications compared to thiophene derivatives .
Functional Group and Pharmacophore Analysis
Electronic and Structural Insights
- Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity improves metabolic stability and dipole interactions, whereas bromine’s larger size enhances van der Waals forces but may increase toxicity .
- Furan vs. Pyrazine Amido : Furan’s oxygen atom participates in weaker hydrogen bonds compared to pyrazine’s nitrogen atoms, influencing target selectivity in enzyme inhibition .
- Thiophene vs.
Biological Activity
Ethyl 4-(4-fluorophenyl)-2-(furan-2-amido)-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiophene ring, a furan moiety, and a fluorophenyl group, which are known to contribute to various biological activities. The molecular formula is CHFNOS, with a molecular weight of approximately 321.35 g/mol.
1. Anti-inflammatory Properties
Research indicates that thiophene derivatives exhibit significant anti-inflammatory activity. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes.
- Inhibition of COX and LOX : Compounds with similar structures have shown IC values ranging from 0.67 µM to 6.0 µM against COX-2 and LOX enzymes, suggesting that this compound may possess comparable inhibitory effects due to the presence of methyl and fluorine substituents that enhance binding affinity .
2. Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Thiophene derivatives have demonstrated activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Similar derivatives exhibited MIC values as low as 0.22 µg/mL against Staphylococcus aureus, indicating that this compound could have potent antimicrobial effects .
3. Cytotoxicity and Safety Profile
Safety assessments are crucial in evaluating the potential therapeutic applications of new compounds.
- Hemolytic Activity : Studies on related compounds showed low hemolytic activity (3.23% to 15.22%) compared to Triton X-100, suggesting that this compound may exhibit a favorable safety profile with respect to red blood cell lysis .
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of Pro-inflammatory Cytokines : Similar thiophene compounds have been shown to reduce levels of TNF-α and IL-6 in vitro, indicating a potential for modulating immune responses .
- Blocking Enzyme Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
Case Study 1: In Vivo Anti-inflammatory Effects
In an experimental model using carrageenan-induced paw edema in rats, compounds structurally similar to this compound demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of thiophene derivatives found that those with similar structural motifs showed effective inhibition against Escherichia coli and Staphylococcus epidermidis, supporting the hypothesis that this compound may also exhibit broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
